

protocol for dissolving H-Lys-Arg-OH for experiments

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Compound of Interest

Compound Name: H-Lys-Arg-OH

Cat. No.: B1339198

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Application Notes and Protocols for H-Lys-Arg-OH

Introduction

H-Lys-Arg-OH, also known as Lys-Arg, is a dipeptide composed of L-lysine and L-arginine residues.[1] As a molecule rich in positively charged amino acids, it possesses unique biochemical properties relevant to various fields of research.[2][3] Arginine and lysine residues are crucial in the initial recognition and interaction with anionic surfaces, such as bacterial cell membranes.[3][4] This document provides detailed protocols for the dissolution and handling of **H-Lys-Arg-OH** for experimental use, along with key application notes for researchers, scientists, and drug development professionals. The salt form, **H-Lys-Arg-OH** TFA, generally offers enhanced water solubility and stability compared to the free form.[5]

Physicochemical and Solubility Data

Proper dissolution is critical for ensuring the stability and activity of the peptide. The following tables summarize the key properties and solubility information for **H-Lys-Arg-OH**.

Table 1: Physicochemical Properties of **H-Lys-Arg-OH**

Property	Value	Source
Molecular Formula	C ₁₂ H ₂₆ N ₆ O ₃	PubChem[1]
Molecular Weight	302.37 g/mol	PubChem[1]
Appearance	Solid / Powder	Human Metabolome Database (via PubChem)[1]
pKa (Predicted)	3.08 ± 0.10	ChemicalBook[6]

Table 2: Solubility and Storage Recommendations

Solvent/Condition	Recommendation	Source
Solubility		
DMSO	Soluble	ChemicalBook[6]
Water	The TFA salt form has enhanced water solubility.	MedchemExpress[5]
Storage		
Lyophilized Powder	Store at or below -15°C or -20°C.	ChemicalBook, Custom Peptide[6][7]
Stock Solution	Store in aliquots at -20°C or -80°C to avoid freeze-thaw cycles.	General Peptide Handling Guidelines

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **H-Lys-Arg-OH**. It is critical to use high-purity solvents to maintain the integrity of the peptide.

Materials:

- **H-Lys-Arg-OH** powder
- Dimethyl sulfoxide (DMSO), sterile-filtered
- Sterile, nuclease-free water (for aqueous buffers)
- Sterile polypropylene microcentrifuge tubes
- Calibrated analytical balance
- Vortex mixer and/or sonicator

Procedure:

- Equilibration: Before opening, allow the vial of lyophilized **H-Lys-Arg-OH** powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation from forming on the peptide.
- Calculation: Calculate the volume of solvent required to achieve the desired stock concentration.
 - Formula: $\text{Volume (L)} = [\text{Mass (g)} / \text{Molecular Weight (g/mol)}] / \text{Concentration (mol/L)}$
 - Example for 1 mg of **H-Lys-Arg-OH** to make a 10 mM stock:
 - Mass = 0.001 g
 - Molecular Weight = 302.37 g/mol
 - Concentration = 0.010 mol/L
 - $\text{Volume (L)} = [0.001 \text{ g} / 302.37 \text{ g/mol}] / 0.010 \text{ mol/L} = 0.0003307 \text{ L}$
 - Volume (μL) = 330.7 μL
- Dissolution:
 - Weigh the desired amount of peptide powder in a sterile tube.

- Add the calculated volume of DMSO to the tube.
- Gently vortex the tube to dissolve the peptide. If necessary, sonicate the solution in a water bath for short intervals until the peptide is fully dissolved.
- Aliquoting and Storage:
 - Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes.
 - Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

This protocol details the dilution of the high-concentration stock solution to a final working concentration for use in typical cell culture experiments.

Materials:

- 10 mM **H-Lys-Arg-OH** stock solution (from Protocol 1)
- Sterile cell culture medium or phosphate-buffered saline (PBS) appropriate for your experiment.
- Sterile polypropylene tubes

Procedure:

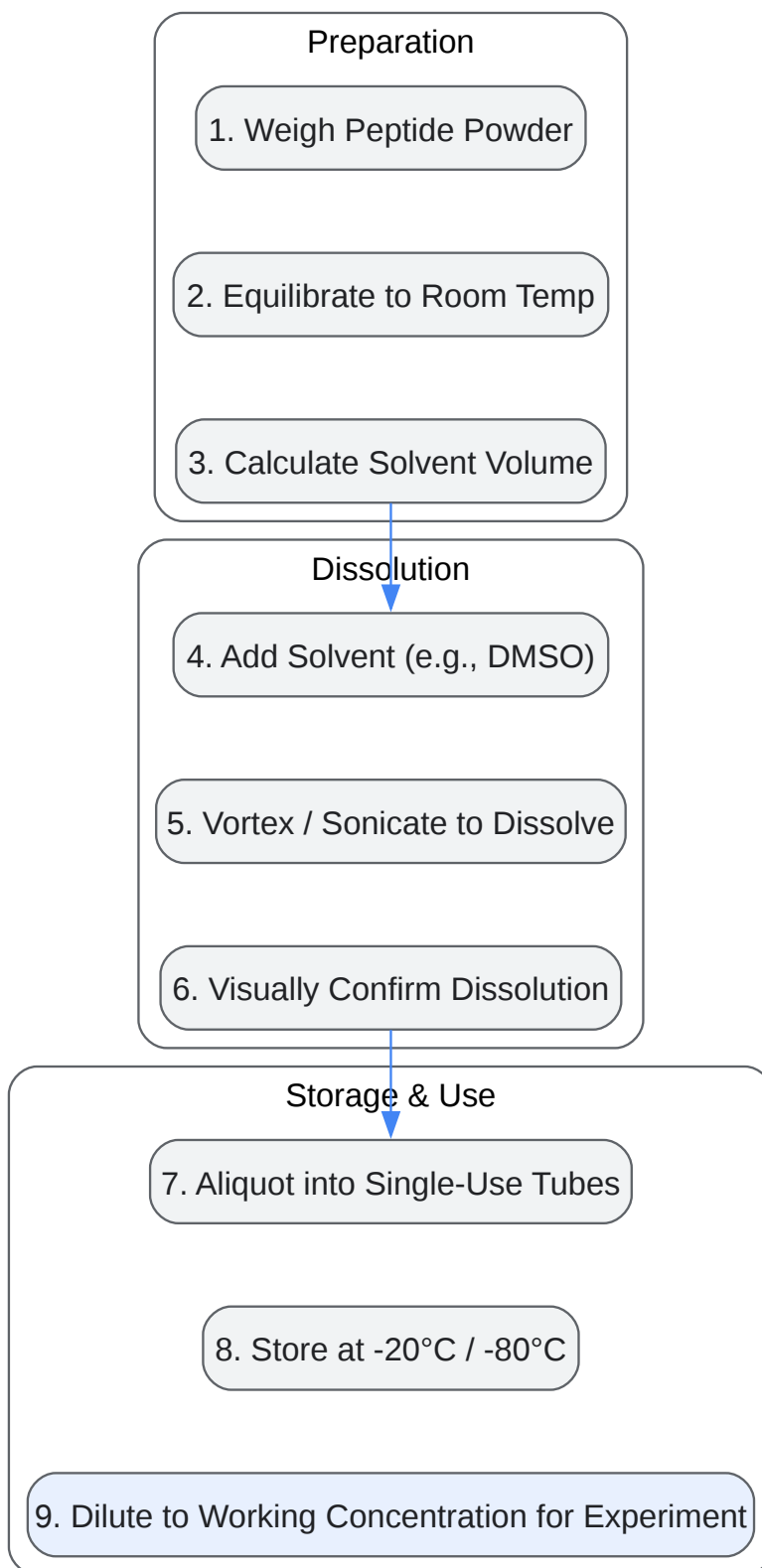
- Thawing: Thaw a single aliquot of the 10 mM **H-Lys-Arg-OH** stock solution at room temperature. Keep it on ice once thawed.
- Serial Dilution: Perform serial dilutions in the appropriate sterile buffer or medium to reach the final desired concentration.
 - Example for preparing 1 mL of a 100 µM working solution:

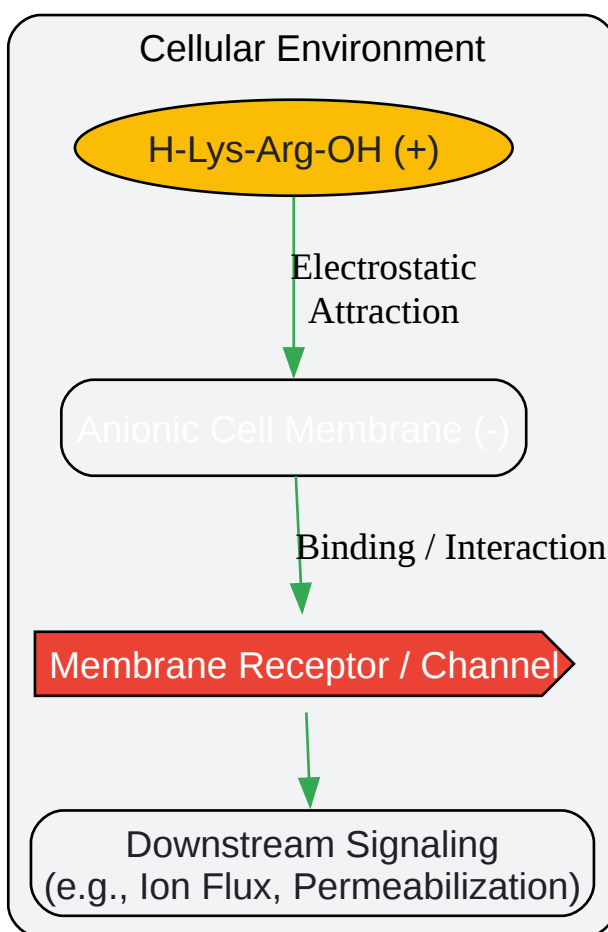
- Add 10 μL of the 10 mM stock solution to 990 μL of sterile cell culture medium.
- Mix thoroughly by gentle pipetting or brief vortexing.
- Application: Use the freshly prepared working solution immediately for your experiment. Do not store diluted aqueous solutions for extended periods.

Diagrams and Workflows

Experimental Workflow for Peptide Dissolution

The following diagram illustrates the standard workflow for preparing **H-Lys-Arg-OH** solutions for experimental use.





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